molecular formula C20H23N3O4S B2905283 1-(4-ethoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea CAS No. 946219-06-3

1-(4-ethoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea

Cat. No.: B2905283
CAS No.: 946219-06-3
M. Wt: 401.48
InChI Key: CFQDHSDQUBICNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea is a synthetic chemical compound featuring a urea core linked to a 4-ethoxyphenyl group and a 2-methylindole moiety through a sulfonyl ethyl chain. This specific structure suggests potential for diverse biological activity, making it a candidate for investigation in several research areas. The indole scaffold is a privileged structure in medicinal chemistry and is known to be associated with a wide range of pharmacological activities, including anti-inflammatory, antiviral, and anticancer effects . Compounds containing similar urea and sulfonamide functional groups have been studied for their ability to interact with enzyme active sites. For instance, molecular docking studies of structurally related indole derivatives have shown binding affinity for cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory research . The ethoxyphenyl group is a common pharmacophore found in various bioactive molecules and can contribute to a compound's binding properties and bioavailability . This combination of features makes this compound a valuable chemical tool for basic research. Potential applications include exploring new mechanisms of enzyme inhibition, developing probes for biological pathways, and conducting structure-activity relationship (SAR) studies to optimize lead compounds in drug discovery. This product is provided For Research Use Only (RUO) and is strictly for use in laboratory settings. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c1-3-27-16-10-8-15(9-11-16)23-20(24)21-12-13-28(25,26)19-14(2)22-18-7-5-4-6-17(18)19/h4-11,22H,3,12-13H2,1-2H3,(H2,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFQDHSDQUBICNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCCS(=O)(=O)C2=C(NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds share the urea-sulfonyl-indole core but differ in substituents, influencing their physicochemical and biological properties:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight Substituent Variations CAS Number
1-(4-Ethoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea (Target) C20H23N3O4S 417.48* 4-ethoxyphenyl, 2-methylindole sulfonyl Not available
1-(2,4-Dimethoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea C20H23N3O5S 417.5 2,4-dimethoxyphenyl (vs. ethoxy) 946219-10-9
1-(4-Methoxyphenethyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea C22H27N3O4S 429.5 4-methoxyphenethyl (vs. ethoxyphenyl), 1,2-dimethylindole sulfonyl (vs. 2-methylindole) 946350-98-7

Functional Group Impact on Properties

4-Ethoxyphenyl vs. Dimethoxy substituents introduce steric hindrance and electronic effects, which may alter binding affinity to biological targets like sulfonylurea receptors ().

2-Methylindole Sulfonyl vs. 1,2-Dimethylindole Sulfonyl ():

  • The 1,2-dimethyl substitution on the indole ring may improve metabolic stability by blocking oxidative degradation at the indole nitrogen.
  • 2-Methylindole retains hydrogen-bonding capacity at the indole NH, which could be critical for receptor interactions .

Phenethyl vs.

Pharmacological Implications

  • Glimepiride Analogy (): Glimepiride, a third-generation sulfonylurea antidiabetic, shares the urea-sulfonyl backbone. Its 4-methylcyclohexyl and pyrroline carboxamido substituents optimize insulin secretion via pancreatic β-cell KATP channel inhibition. In contrast, the target compound’s indole sulfonyl group may shift activity toward non-pancreatic targets, such as adenosine receptors, due to indole’s planar aromaticity.
  • Metabolic Stability: Ethoxy and methyl groups in the target compound likely reduce cytochrome P450-mediated metabolism compared to methoxy analogs, extending half-life .

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves:

  • Step 1: Sulfonation of the 2-methylindole moiety using chlorosulfonic acid to introduce the sulfonyl group .
  • Step 2: Coupling of the sulfonated indole with a 2-chloroethylamine intermediate via nucleophilic substitution .
  • Step 3: Urea formation by reacting the amine intermediate with 4-ethoxyphenyl isocyanate under anhydrous conditions .

Optimization Strategies:

  • Use polar aprotic solvents (e.g., DMF or DCM) to enhance reaction efficiency .
  • Control temperature (40–60°C) to minimize side reactions during sulfonation .
  • Employ catalysts like triethylamine to accelerate urea coupling .

Q. What spectroscopic and crystallographic methods are used for structural validation?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm, indole protons at δ 7.3–7.6 ppm) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ expected m/z ~445.5) .
  • X-ray Crystallography: SHELX software refines crystal structures to resolve bond angles and torsional strain in the urea linkage .

Q. What preliminary biological activities have been observed, and which assays are used?

Methodological Answer:

  • Kinase Inhibition: IC50 values against ERK2 (e.g., 2.3 µM) measured via ATP-competitive ELISA .
  • Antiproliferative Activity: MTT assays in cancer cell lines (e.g., MDA-MB-231) show dose-dependent growth inhibition .
  • IDO1 Inhibition: Tryptophan depletion assays in HeLa cells quantify enzymatic activity reduction (e.g., 70% at 10 µM) .

Advanced Research Questions

Q. How does the compound interact with specific biological targets (e.g., enzymes)?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to predict binding modes with ERK2’s ATP pocket, highlighting hydrogen bonds between the urea group and Lys52 .
  • Mutagenesis Studies: Replace key residues (e.g., ERK2 Lys52Ala) to validate binding interactions via surface plasmon resonance (SPR) .
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) by measuring enthalpy changes during target engagement .

Q. How do structural modifications influence biological activity and selectivity?

Methodological Answer:

  • SAR Studies:
    • Ethoxyphenyl Group: Replacing with chlorophenyl reduces ERK2 affinity (IC50 increases to >10 µM) .
    • Sulfonyl Linker: Truncating the ethyl spacer abolishes IDO1 inhibition, indicating steric constraints .
  • Computational Modeling: QSAR models correlate logP values with membrane permeability (e.g., optimal logP = 3.2) .

Q. How can computational methods predict binding modes, and what experimental validation is needed?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Simulate ligand-receptor complexes (e.g., in GROMACS) to assess stability over 100 ns trajectories .
  • Cryo-EM: Resolve ligand-bound enzyme structures at <3 Å resolution to confirm docking poses .
  • Alanine Scanning: Systematically mutate binding site residues to identify critical interactions (e.g., ERK2 Glu69) .

Q. How to address contradictions in biological activity data across studies?

Methodological Answer:

  • Case Example: Discrepant IC50 values for ERK inhibition may arise from assay conditions (e.g., ATP concentration variations). Standardize protocols using the ADP-Glo™ Kinase Assay .
  • Purity Analysis: Verify compound purity (>95%) via HPLC before biological testing to exclude confounding effects .
  • Meta-Analysis: Pool data from multiple studies (e.g., 10 µM vs. 20 µM doses) to identify trends using ANOVA .

Q. What strategies improve solubility and stability without compromising activity?

Methodological Answer:

  • Prodrug Design: Introduce phosphate esters at the ethoxyphenyl group to enhance aqueous solubility, with enzymatic cleavage in vivo .
  • Co-crystallization: Use cyclodextrins to form inclusion complexes, improving stability in physiological buffers .
  • Salt Formation: Prepare hydrochloride salts of the urea moiety to increase bioavailability (test via pH-solubility profiles) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.